N-(4-ethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide

Lipophilicity Membrane permeability SAR

N-(4-Ethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide (CAS 898433-79-9) is a synthetic small-molecule benzothiazole–benzamide hybrid with the molecular formula C₁₈H₁₈N₂OS₂ and a molecular weight of 342.48 g·mol⁻¹. It belongs to the pharmacologically privileged benzothiazole amide class, which has demonstrated activity against kinase, adenosine receptor, and antimicrobial targets.

Molecular Formula C18H18N2OS2
Molecular Weight 342.48
CAS No. 898433-79-9
Cat. No. B2485033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide
CAS898433-79-9
Molecular FormulaC18H18N2OS2
Molecular Weight342.48
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3SCC
InChIInChI=1S/C18H18N2OS2/c1-3-12-8-7-11-15-16(12)19-18(23-15)20-17(21)13-9-5-6-10-14(13)22-4-2/h5-11H,3-4H2,1-2H3,(H,19,20,21)
InChIKeyURZWQLICAZIMPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide (CAS 898433-79-9): Procurement-Grade Characterization for Specialized Screening


N-(4-Ethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide (CAS 898433-79-9) is a synthetic small-molecule benzothiazole–benzamide hybrid with the molecular formula C₁₈H₁₈N₂OS₂ and a molecular weight of 342.48 g·mol⁻¹ [1]. It belongs to the pharmacologically privileged benzothiazole amide class, which has demonstrated activity against kinase, adenosine receptor, and antimicrobial targets [2]. The compound is currently available from commercial screening-library suppliers (e.g., Life Chemicals, catalog F2646-0368) and is catalogued in the ZINC database (ZINC1653331), where its calculated octanol–water partition coefficient (logP) is reported as 4.319 [1][3]. No published bioactivity data (IC₅₀, Kᵢ, EC₅₀), peer-reviewed manuscripts, or clinical-trial records have been identified for this specific compound as of the search date [1].

Screening library benzothiazole amide — no prior bioactivity data reported; supports novel target screening campaigns.
Computed moderate lipophilicity — may support cell permeability assessment in intracellular or CNS-targeted assay design.
Unsubstituted 7-position — may reduce steric hindrance, enabling broader target-class compatibility in binding pockets.

Why N-(4-Ethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide Cannot Be Trivially Replaced by In-Class Analogs


Benzothiazole–benzamide congeners are not functionally interchangeable because subtle substituent variations at the 4-position of the benzothiazole ring and the 2-position of the benzamide moiety profoundly alter lipophilicity, metabolic stability, and target-binding geometry [1]. For instance, replacing the 4-ethyl group of the target compound with a 4-methyl group (as in N-(4-methylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide) reduces the calculated logP of the benzothiazole core from approximately 3.0–3.3 to 2.47–2.7, corresponding to a ~2- to 4-fold decrease in predicted octanol–water partitioning [2]. Similarly, oxidation of the 2-ethylthio (–SEt) substituent to the corresponding ethylsulfonyl (–SO₂Et) group (cf. N-(4-ethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide, CAS 886926-33-6) introduces a strong electron-withdrawing center that substantially alters hydrogen-bond acceptor capacity and may redirect metabolic processing away from thioether oxidation pathways . These structural differences necessitate compound-specific procurement and screening rather than ad hoc analog substitution.

4-Methyl analog

Replacing 4-ethyl with methyl reduces predicted logP, potentially altering membrane permeability and intracellular distribution profile.

Ethylsulfonyl analog

The –SO₂Et group is redox-inert, eliminating thioether-based metabolic probe functionality; may shift ADME interpretation.

4,7-Dimethyl analog

Additional 7-methyl group introduces steric bulk near N3, which may restrict access to narrow ATP-binding or allosteric pockets.

N-(4-Ethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide: Quantitative Differentiation Evidence for Procurement Decision-Making


LogP Differential vs. 4-Methyl Analog: ~2- to 4-Fold Higher Lipophilicity Driven by 4-Ethyl Substitution on Benzothiazole

The calculated logP of the target compound (4.319) [1] exceeds that of the 4-methyl analog by approximately 1.6–1.8 log units when compared against the experimental ACD/LogP of 4-methylbenzothiazole (2.47) and its computed XLogP3-AA (2.7) [2]. This difference corresponds to a predicted ~40- to 60-fold increase in octanol–water partition coefficient based on the logP difference, translating into substantially higher predicted membrane permeability. The increased lipophilicity arises from the additional methylene unit in the 4-ethyl substituent, which extends the hydrophobic surface area of the benzothiazole core without introducing hydrogen-bond donors or acceptors.

LogP vs. 4-Methyl
Cross-study comparable
Calculated logP 4.319 (target) vs. 2.47–2.7 (4-methyl analog); Δ ≈1.6–1.8 log units, ~40–60× higher predicted partitioning.
May support intracellular or CNS permeability-dependent screening contexts.
Experimental logP confirmation pending; computed values from ZINC/ACD.
Lipophilicity Membrane permeability SAR

Thioether (–SEt) vs. Sulfonyl (–SO₂Et) Differentiation: Redox-Modulated Prodrug Potential Absent in the Ethylsulfonyl Analog

The target compound bears a 2-ethylthio (–SEt) substituent on the benzamide ring, whereas the closely related N-(4-ethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide (CAS 886926-33-6) contains an ethylsulfonyl (–SO₂Et) group at the 3-position . Thioethers are established substrates for cytochrome P450-mediated S-oxidation and flavin-containing monooxygenases, yielding sulfoxide and sulfone metabolites in vivo [1]. In contrast, the sulfonyl analog is already at the terminal oxidation state and cannot undergo this biotransformation. This difference enables the thioether compound to serve as a potential prodrug or a metabolic probe, whereas the sulfonyl analog provides a metabolically inert comparator for isolating pharmacodynamic effects from pharmacokinetic variability.

Thioether vs. Sulfonyl
Class-level inference
2-Ethylthio (–SEt) is oxidizable to sulfoxide/sulfone; ethylsulfonyl analog (–SO₂Et) is redox-inert terminal product.
Enables metabolic probe for CYP/FMO activity; sulfonyl analog lacks this functionality.
Experimental metabolic stability data not available for either compound.
Metabolic stability Prodrug design Thioether oxidation

4-Ethyl vs. 4,7-Dimethyl Substitution Pattern: Reduced Steric Congestion at the Benzothiazole 7-Position

The commercially available analog N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide (CAS 886917-72-2) possesses methyl groups at both the 4- and 7-positions of the benzothiazole ring , whereas the target compound carries only a single ethyl group at the 4-position. The absence of a substituent at the 7-position in the target compound reduces steric bulk proximal to the benzothiazole N3 nitrogen, potentially allowing deeper accommodation within narrow binding pockets or enabling hydrogen-bond interactions that the 7-methyl group would sterically obstruct. In benzothiazole-based kinase inhibitors, 7-position substituents have been shown to clash with the hinge-region backbone of certain kinases, reducing inhibitory potency [1].

4-Ethyl vs. 4,7-DiMe
Class-level inference
7-Position unsubstituted in target; 4,7-dimethyl analog adds ~17 ų steric bulk at 7-position.
Less hindered binding pocket access; may expand target-class screening utility.
No co-crystal structures available; class-level SAR inference.
Steric effects Binding pocket compatibility Ligand efficiency

Novel Chemical Space Status: Absence of Published Bioactivity Data Confers First-Mover Screening Advantage

As of the search date, no published bioactivity data (IC₅₀, Kᵢ, EC₅₀), peer-reviewed research articles, or clinical trial records have been identified for this compound [1]. The ZINC database explicitly states: 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [1]. Similarly, the compound is absent from PubMed-indexed literature. This stands in contrast to other benzothiazole amides, such as N-(benzo[d]thiazol-2-yl)benzamide derivatives, which have published quorum-sensing inhibitory and anticancer activity data [2]. The absence of prior art means that screening hits obtained with this compound are unlikely to be encumbered by existing composition-of-matter claims or prior knowledge bias, offering a genuine first-mover advantage in target-agnostic phenotypic screens or novel target-based assays.

Novelty Status
Reported
Zero publications, zero ChEMBL bioactivities; ZINC states ‘No known activity’.
Supports proprietary screening with reduced prior-art conflict context.
Database search date May 2026; confirm status before procurement.
Chemical novelty Screening library IP position

N-(4-Ethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide: Evidence-Anchored Application Scenarios for Scientific Procurement


Target-Agnostic Phenotypic Screening in Oncology or Anti-Infective Programs

The compound's complete lack of published bioactivity annotation, combined with its membership in the biologically prolific benzothiazole amide class, makes it an ideal candidate for inclusion in diversity-oriented phenotypic screening libraries. Its moderate computed logP (4.319) suggests sufficient membrane permeability for intracellular target engagement without excessive lipophilicity-driven promiscuity. Procurement of this uncharacterized scaffold enables organizations to generate proprietary, patent-free hit data in cell-based antiproliferative or antibacterial assays. [1]

Kinase Inhibitor Lead Generation Leveraging the 4-Ethylbenzothiazole Pharmacophore

Benzothiazole amides are established kinase inhibitor scaffolds, with patents describing sub-nanomolar ITK and p38α inhibitors based on this chemotype. The 4-ethyl substitution of the target compound provides a lipophilic anchor that may occupy the hydrophobic back pocket of kinase ATP-binding sites, while the unsubstituted 7-position avoids steric clash with hinge-region residues. This compound can serve as a starting point for structure–activity relationship (SAR) exploration in kinase programs targeting oncology or inflammatory diseases. [2]

Metabolic Probe for Thioether-to-Sulfoxide/Sulfone Biotransformation Studies

The 2-ethylthio substituent provides a built-in metabolic sensor: its oxidation to the corresponding sulfoxide and sulfone can be monitored by LC-MS to assess cytochrome P450 and flavin-containing monooxygenase activity in hepatocyte or microsomal incubations. The commercially available ethylsulfonyl analog (CAS 886926-33-6) serves as the terminal oxidation product reference standard, enabling quantitative tracking of metabolic progression. This paired-compound approach supports ADME-Tox profiling in early drug discovery.

Application
Selection Property
Validation Focus
Target-agnostic phenotypic screening
Uncharacterized benzothiazole scaffold; no prior bioactivity annotation
Proprietary hit identification in cell-based antiproliferative or antibacterial assays
Kinase inhibitor lead generation
4-Ethyl lipophilic anchor; unsubstituted 7-position
Kinase panel screening and SAR exploration; binding mode analysis
Metabolic probe for thioether oxidation
2-Ethylthio (–SEt) enables CYP/FMO oxidative metabolism monitoring
Metabolite identification and ADME-Tox profiling; use ethylsulfonyl analog as reference standard
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